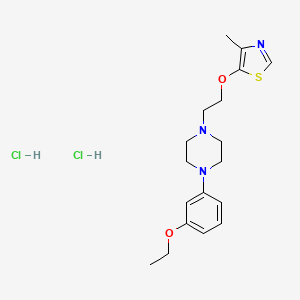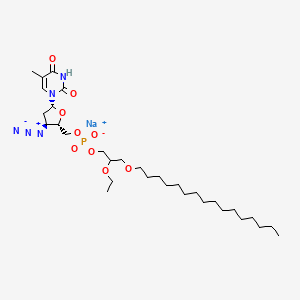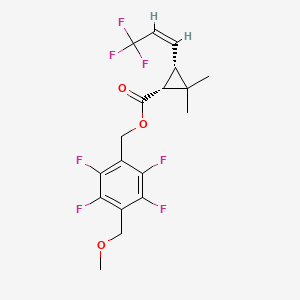
2-Propanol, 1,1',1'',1'''-(sulfonylbis(4,1-phenylenenitrilo))tetrakis(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1,1’,1’‘,1’‘’-(sulfonylbis(4,1-phenylenenitrilo))tetrakis(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)- is a complex organic compound with a unique structure that includes multiple phenyl groups, nitrile groups, and epoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1’,1’‘,1’‘’-(sulfonylbis(4,1-phenylenenitrilo))tetrakis(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)- involves multiple steps, including the formation of the sulfonylbis(4,1-phenylenenitrilo) core and the subsequent attachment of the propanol and epoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1,1’,1’‘,1’‘’-(sulfonylbis(4,1-phenylenenitrilo))tetrakis(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The phenyl and epoxy groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
2-Propanol, 1,1’,1’‘,1’‘’-(sulfonylbis(4,1-phenylenenitrilo))tetrakis(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug delivery systems and targeted therapies.
Industry: It is used in the development of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Propanol, 1,1’,1’‘,1’‘’-(sulfonylbis(4,1-phenylenenitrilo))tetrakis(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes, receptors, and other biomolecules, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-Propanol, 1,1’-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[3-[4-[1-methyl-1-[4-(2-oxiranylmethoxy)phenyl]ethyl]phenoxy]-
- 2-Propanol, 1-(2-methoxy-1-methylethoxy)-
- 2-Methyl-1-propanol
Uniqueness
What sets 2-Propanol, 1,1’,1’‘,1’‘’-(sulfonylbis(4,1-phenylenenitrilo))tetrakis(3-(4-(1-methyl-1-(4-(oxiranylmethoxy)phenyl)ethyl)phenoxy)- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
146504-32-7 |
|---|---|
Molecular Formula |
C96H108N2O18S |
Molecular Weight |
1609.9 g/mol |
IUPAC Name |
1-[4-[4-[bis[2-hydroxy-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propyl]amino]phenyl]sulfonyl-N-[2-hydroxy-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propyl]anilino]-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C96H108N2O18S/c1-93(2,69-17-37-83(38-18-69)109-57-87-61-113-87)65-9-29-79(30-10-65)105-53-75(99)49-97(50-76(100)54-106-80-31-11-66(12-32-80)94(3,4)70-19-39-84(40-20-70)110-58-88-62-114-88)73-25-45-91(46-26-73)117(103,104)92-47-27-74(28-48-92)98(51-77(101)55-107-81-33-13-67(14-34-81)95(5,6)71-21-41-85(42-22-71)111-59-89-63-115-89)52-78(102)56-108-82-35-15-68(16-36-82)96(7,8)72-23-43-86(44-24-72)112-60-90-64-116-90/h9-48,75-78,87-90,99-102H,49-64H2,1-8H3 |
InChI Key |
PSVZDGCWLMTFEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC(CN(CC(COC4=CC=C(C=C4)C(C)(C)C5=CC=C(C=C5)OCC6CO6)O)C7=CC=C(C=C7)S(=O)(=O)C8=CC=C(C=C8)N(CC(COC9=CC=C(C=C9)C(C)(C)C1=CC=C(C=C1)OCC1CO1)O)CC(COC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)OCC1CO1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


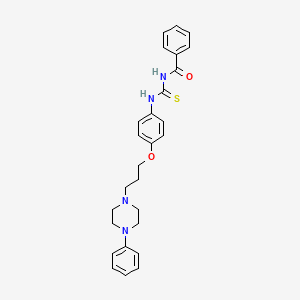
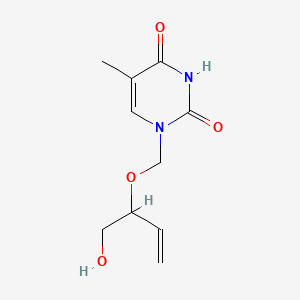
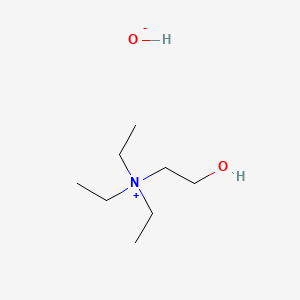
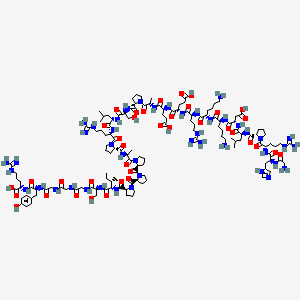
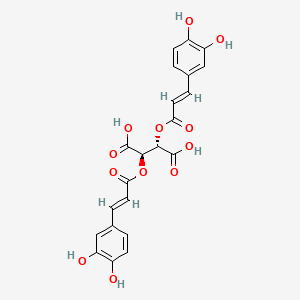
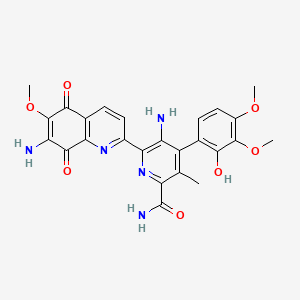

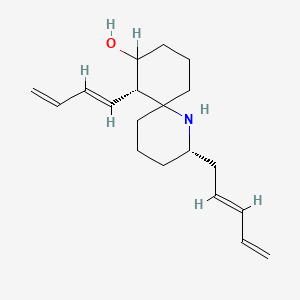
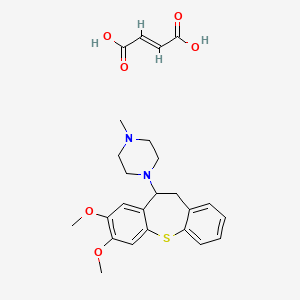
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)
